1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a thiophen-3-yl group, and a pyrazole-5-carbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of cyclopentyl with a halogenated thiophene derivative under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and continuous flow processes can be employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Its unique structure makes it suitable for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
1-cyclohexyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
These compounds share structural similarities but differ in the substituents attached to the pyrazole ring, which can lead to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
2-cyclopentyl-5-thiophen-3-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLLAFKGHMUCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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